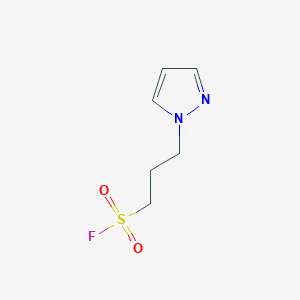

3-Pyrazol-1-ylpropane-1-sulfonyl fluoride

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-pyrazol-1-ylpropane-1-sulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9FN2O2S/c7-12(10,11)6-2-5-9-4-1-3-8-9/h1,3-4H,2,5-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMTVSFBEALZIRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)CCCS(=O)(=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Derivatization of 3 Pyrazol 1 Ylpropane 1 Sulfonyl Fluoride

Established Synthetic Pathways to the Core Chemical Structure of 3-Pyrazol-1-ylpropane-1-sulfonyl Fluoride (B91410)

Route A: N-Alkylation of Pyrazole (B372694) with a Pre-functionalized Propane (B168953) Electrophile

This strategy involves the initial synthesis of a suitable 3-carbon electrophile containing a sulfonyl fluoride or a precursor group, followed by the N-alkylation of pyrazole.

Step 1: Synthesis of the Propane-1-sulfonyl Fluoride Synthon. This can be achieved through several methods, starting from readily available materials like 3-bromopropanethiol or sodium 3-bromopropane-1-sulfonate.

From Thiol: Oxidative chlorination of 3-bromopropanethiol followed by a halogen exchange reaction (halex) with a fluoride source like potassium fluoride (KF).

From Sulfonic Acid/Sulfonate: Conversion of sodium 3-bromopropane-1-sulfonate to the corresponding sulfonyl chloride using reagents like thionyl chloride or cyanuric chloride, followed by fluorination.

Step 2: N-Alkylation of Pyrazole. The resulting 3-bromopropane-1-sulfonyl fluoride can then be reacted with pyrazole in the presence of a base (e.g., K2CO3, NaH) in a suitable solvent like DMF or acetonitrile (B52724) to yield the target molecule. The regioselectivity of the N-alkylation can be an issue with substituted pyrazoles, but for the parent pyrazole, this is not a concern.

| Starting Material | Reagents | Intermediate | Final Product |

| 3-Bromopropanethiol | 1. Cl2, H2O 2. KF | 3-Bromopropane-1-sulfonyl fluoride | 3-Pyrazol-1-ylpropane-1-sulfonyl fluoride |

| Sodium 3-bromopropane-1-sulfonate | 1. SOCl2 2. KF | 3-Bromopropane-1-sulfonyl fluoride | This compound |

Route B: Pyrazole Ring Formation from a Precursor Bearing the Propane-1-sulfonyl Fluoride Moiety

This approach involves constructing the pyrazole ring from a precursor that already contains the desired side chain. A common method for pyrazole synthesis is the condensation of a 1,3-dicarbonyl compound with hydrazine.

Step 1: Synthesis of a Functionalized 1,3-Dicarbonyl Compound. This would require a multi-step synthesis to introduce the 3-(sulfonyl fluoride)propyl group onto a 1,3-dicarbonyl scaffold.

A more modern and efficient variation of this approach could involve a cascade reaction. For instance, a copper-catalyzed cascade reaction of α-diazocarbonyl compounds with ethenesulfonyl fluoride (ESF) has been developed to afford pyrazolyl aliphatic sulfonyl fluorides, demonstrating a direct method for constructing such molecules. tandfonline.com

Advanced and Green Chemistry Approaches to Sulfonyl Fluoride Synthesis, including Photoredox-Catalyzed Dehydrogenative Coupling for Analogs

Recent advancements in synthetic methodology have focused on developing more efficient, safer, and environmentally benign routes to sulfonyl fluorides. These methods often avoid the use of harsh reagents and offer broader substrate scope.

Green and Advanced Synthetic Methods:

Electrochemical Synthesis: An electrochemical oxidative coupling of thiols or disulfides with potassium fluoride (KF) provides a mild and environmentally friendly route to sulfonyl fluorides. rhhz.net This method avoids the need for chemical oxidants and catalysts, generating minimal waste.

From Sulfonic Acids/Sulfonates: One-pot, two-step protocols have been developed to convert sulfonic acids to sulfonyl fluorides using reagents like cyanuric chloride for the initial chlorination, followed by a chlorine-fluorine exchange. rhhz.net

Microwave-Assisted Synthesis: The use of microwave irradiation in conjunction with ionic liquids like [BMIM][F] can accelerate the conversion of sulfonyl chlorides to sulfonyl fluorides, often with only a catalytic amount of a fluoride source. researchgate.net

Aqueous Media Synthesis: A green method for the synthesis of β-sulfonyl aliphatic sulfonyl fluorides has been developed using a conjugate addition reaction of sodium sulfite (B76179) to ethenesulfonyl fluoride in water. The product can often be isolated by simple filtration. bohrium.com

Safer Reagents: A recently developed method utilizes SHC5® (a stable, solid hypervalent iodine compound) and KF to convert thiols and disulfides to sulfonyl fluorides. This green process is notable for producing only non-toxic sodium and potassium salts as by-products. eurekalert.orgsciencedaily.com

Photoredox Catalysis:

Visible-light photoredox catalysis has emerged as a powerful tool for the synthesis of sulfonyl fluorides under mild conditions.

Aminofluorosulfonylation of Alkenes: A three-component reaction merging photoredox-catalyzed proton-coupled electron transfer (PCET) with radical relay processes allows for the synthesis of diverse aliphatic sulfonyl fluorides from unactivated olefins. nih.gov

Allylic C-H Fluorosulfonylation: A direct photoredox-catalyzed allylic C-H fluorosulfonylation of alkenes has been developed, providing access to allyl sulfonyl fluorides with excellent regioselectivity. chemrxiv.orgchemrxiv.org This method is significant for its late-stage functionalization potential.

From Aryl Triazenes: A metal-free, photoredox-catalyzed three-component assembly of aryl sulfonyl fluorides has been reported using aryl triazenes, a sulfur dioxide surrogate (DABSO), and an electrophilic fluorine source (NFSI). researchgate.net

From Allyl Sulfones: A one-step, visible-light-induced fluorosulfonylation of allyl sulfones offers a straightforward route to allyl sulfonyl fluorides, which traditionally require multiple synthetic steps. rsc.org

| Method | Starting Materials | Key Features |

| Electrochemical Synthesis | Thiols/Disulfides, KF | Mild, environmentally benign, no additional oxidants/catalysts. rhhz.net |

| Microwave-Assisted | Sulfonyl Chlorides, KF, Ionic Liquid | Rapid, catalytic fluoride source. researchgate.net |

| Aqueous Synthesis | Sodium Sulfite, Ethenesulfonyl Fluoride | Green solvent, simple filtration. bohrium.com |

| Photoredox Aminofluorosulfonylation | Unactivated Alkenes, Amine, SO2 surrogate, F source | Three-component, mild conditions, radical relay. nih.gov |

| Photoredox Allylic C-H Fluorosulfonylation | Alkenes, Fluorosulfonylating agent | Direct C-H functionalization, high regioselectivity. chemrxiv.orgchemrxiv.org |

Design and Synthesis of Analogs of this compound for Structure-Reactivity Relationship Studies

The design and synthesis of analogs are crucial for establishing structure-reactivity relationships (SRR). For this compound, analogs can be designed by modifying the pyrazole ring, the propane linker, or by replacing the sulfonyl fluoride with related functionalities.

Modification of the Pyrazole Ring:

Substitution: Introducing various substituents (e.g., methyl, chloro, bromo, trifluoromethyl) at the 3, 4, and 5-positions of the pyrazole ring can modulate the electronic properties and steric hindrance of the molecule. For example, electron-withdrawing groups on the pyrazole ring would likely increase the electrophilicity of the sulfonyl fluoride group.

Scaffold Hopping: Replacing the pyrazole ring with other five-membered heterocycles like isoxazole (B147169) or triazole can provide insights into the importance of the pyrazole scaffold for a specific biological activity. acs.org

Modification of the Propane Linker:

Chain Length: Varying the length of the alkyl chain (e.g., ethyl, butyl) can alter the spatial relationship between the pyrazole ring and the sulfonyl fluoride warhead, which is critical for optimizing interactions with a biological target.

Rigidification: Incorporating double bonds or cyclic structures into the linker can restrict conformational flexibility, which can lead to higher potency and selectivity.

Introduction of Functional Groups: Adding functional groups like hydroxyl or amino groups to the linker can introduce new interaction points with a target protein.

Structure-Reactivity Relationship (SRR) Studies:

The reactivity of the sulfonyl fluoride group is a key determinant of its function as a covalent modifier. SRR studies would aim to correlate structural modifications with changes in reactivity.

Electrophilicity: The intrinsic reactivity of the sulfonyl fluoride can be tuned by the electronic nature of the substituents on the pyrazole ring. nih.gov

Hydrolytic Stability: A balance must be struck between reactivity towards target nucleophiles (like lysine (B10760008) or tyrosine residues) and stability in aqueous environments. nih.govnih.gov

| Analog Type | Modification | Purpose |

| Pyrazole Substitution | Add -CH3, -Cl, -CF3 at C3, C4, C5 | Modulate electronics and sterics. |

| Scaffold Hopping | Replace pyrazole with isoxazole, triazole | Investigate importance of the pyrazole core. acs.org |

| Linker Length Variation | Ethylene, Butylene linker | Alter distance between pyrazole and sulfonyl fluoride. |

| Linker Rigidification | Introduce C=C bond in linker | Reduce conformational flexibility. |

Chemo- and Regioselective Functionalization Strategies for the Pyrazole and Propane Moieties

Post-synthetic modification of the this compound core structure allows for the rapid generation of a library of analogs for further studies.

Functionalization of the Pyrazole Moiety:

The pyrazole ring is amenable to various chemo- and regioselective functionalization reactions, particularly through C-H activation/functionalization.

C-H Arylation: Transition-metal-catalyzed direct C-H arylation can be used to introduce aryl groups at specific positions of the pyrazole ring. The regioselectivity can often be controlled by the choice of catalyst and directing groups. For instance, direct C-H arylation often occurs with good selectivity at the 5-position of the pyrazole. nih.govrsc.org

Halogenation: Selective bromination or iodination of the pyrazole ring, typically at the 4-position due to its high nucleophilicity, provides a handle for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira). nih.gov

N-Alkylation Control: In cases of unsymmetrical pyrazoles, the use of a removable directing group, such as a 2-(trimethylsilyl)ethoxymethyl (SEM) group, can allow for the regioselective introduction of substituents at a specific nitrogen atom. nih.gov

Functionalization of the Propane Moiety:

Direct functionalization of the propane linker is challenging due to the presence of unactivated C-H bonds. However, strategies can be envisioned depending on the synthetic route.

Starting from Functionalized Precursors: A more practical approach is to incorporate desired functional groups into the 3-carbon chain before its attachment to the pyrazole or before the formation of the sulfonyl fluoride.

Radical Reactions: If the propane chain contains a suitable handle, radical-based reactions could be employed for functionalization, although care must be taken to ensure the stability of the sulfonyl fluoride group under these conditions.

Transformations of the Sulfonyl Fluoride Group: While the sulfonyl fluoride is often the desired final functionality, it can also serve as a hub for further reactions. The Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry allows for the reaction of sulfonyl fluorides with a variety of nucleophiles to form sulfonamides, sulfonate esters, and sulfones, thereby expanding the molecular diversity. rsc.org

| Moiety | Strategy | Description |

| Pyrazole | C-H Arylation | Direct introduction of aryl groups at C5. nih.govrsc.org |

| Pyrazole | Halogenation/Cross-Coupling | Introduction of a handle at C4 for further diversification. nih.gov |

| Propane | Use of Functionalized Precursors | Incorporation of functionality before key synthetic steps. |

| Sulfonyl Fluoride | SuFEx Chemistry | Reaction with nucleophiles to form sulfonamides, sulfones, etc. rsc.org |

Chemical Reactivity and Mechanistic Investigations of 3 Pyrazol 1 Ylpropane 1 Sulfonyl Fluoride

Nucleophilic Substitution Reactions of the Electrophilic Sulfonyl Fluoride (B91410) Group

The sulfonyl fluoride group is a potent electrophile, susceptible to nucleophilic attack at the sulfur atom, which leads to the displacement of the fluoride ion. This reactivity is central to its function as a covalent modifier of various molecules.

Reactions with Thiol-Containing Nucleophiles and Formation of Stable Sulfonamide Bonds

A proposed general mechanism for the reaction with a thiol-containing nucleophile involves the direct attack of the thiolate anion on the electron-deficient sulfur atom, proceeding through a transition state where the sulfur atom adopts a trigonal bipyramidal geometry. The fluoride ion then departs as the leaving group.

| Nucleophile | Product | Bond Type | Significance |

| Thiol (e.g., Cysteine) | Thiosulfonate Ester | S-S(O)₂ | Covalent modification of proteins |

| Amine (e.g., Lysine) | Sulfonamide | N-S(O)₂ | Highly stable covalent linkage |

Interactions with Hydroxylamine (B1172632) Derivatives

Hydroxylamine and its derivatives are also effective nucleophiles that can react with sulfonyl fluorides. The reaction typically proceeds via the nucleophilic attack of the nitrogen atom of the hydroxylamine on the sulfonyl sulfur, leading to the formation of a sulfonylhydroxylamine derivative. This reactivity is of interest in the synthesis of novel chemical probes and inhibitors. The presence of the pyrazole (B372694) ring may modulate the reaction rate through its electronic properties.

Covalent Modification of Enzymatic Active Sites and Other Biologically Relevant Nucleophiles (e.g., Serine, Threonine, Tyrosine Residues)

A significant application of sulfonyl fluorides is the covalent modification of active sites in enzymes. nih.gov They are known to react with the hydroxyl groups of serine, threonine, and tyrosine residues, as well as the imidazole (B134444) side chain of histidine and the primary amine of lysine (B10760008). tue.nl This reactivity has been harnessed to develop irreversible enzyme inhibitors and activity-based protein profiling probes. nih.gov

The reaction with a serine residue, for instance, results in the formation of a stable sulfonate ester linkage, effectively and irreversibly inhibiting the enzyme. The specificity of the reaction is often dictated by the non-covalent interactions between the inhibitor scaffold (in this case, the 3-pyrazolylpropane group) and the enzyme's binding pocket, which positions the sulfonyl fluoride warhead for optimal reaction with a nearby nucleophilic residue.

Table of Biologically Relevant Nucleophilic Residues and their Adducts with Sulfonyl Fluorides

| Amino Acid Residue | Nucleophilic Group | Resulting Covalent Adduct |

| Serine | Hydroxyl (-OH) | Sulfonate Ester |

| Threonine | Hydroxyl (-OH) | Sulfonate Ester |

| Tyrosine | Phenolic Hydroxyl (-OH) | Sulfonate Ester |

| Lysine | Epsilon-Amino (-NH₂) | Sulfonamide |

| Cysteine | Thiol (-SH) | Thiosulfonate Ester |

| Histidine | Imidazole Nitrogen | Sulfonyl Imidazole |

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Studies

The mechanism of nucleophilic substitution at a sulfonyl sulfur is generally considered to be a concerted process (SN2-like) or a stepwise process involving a trigonal bipyramidal intermediate (addition-elimination). For sulfonyl fluorides, the mechanism can be influenced by the nature of the nucleophile and the solvent.

Kinetic studies are crucial for elucidating these mechanisms. Pseudo-first-order rate constants can be determined by monitoring the reaction progress with a large excess of the nucleophile. nih.gov Spectroscopic techniques such as NMR (specifically ¹⁹F NMR to monitor the disappearance of the sulfonyl fluoride) and mass spectrometry (to identify the covalent adducts) are invaluable tools in these investigations. acs.org For instance, the progress of the reaction of a sulfonyl fluoride with a protein can be followed by mass spectrometry to observe the increase in the protein's molecular weight corresponding to the covalent modification. While specific kinetic data for 3-Pyrazol-1-ylpropane-1-sulfonyl fluoride is not available, the general principles of these analytical methods would be applicable.

Stability and Degradation Pathways of this compound under Various Chemical Conditions

The utility of sulfonyl fluorides as chemical probes and covalent inhibitors is critically dependent on their stability, particularly in aqueous environments. Generally, aliphatic sulfonyl fluorides exhibit greater stability towards hydrolysis compared to their aromatic counterparts. acs.org However, they are not completely inert and can undergo slow hydrolysis to the corresponding sulfonic acid.

The rate of hydrolysis is pH-dependent, typically increasing under more basic conditions due to the higher concentration of the hydroxide (B78521) nucleophile. The pyrazole moiety, being a heterocyclic aromatic ring, may influence the stability of the sulfonyl fluoride group. Pyrazole itself is a weak base, and its electronic-withdrawing or -donating character can affect the electrophilicity of the sulfonyl sulfur.

Potential degradation pathways for this compound under aqueous conditions include:

Hydrolysis: Nucleophilic attack by water or hydroxide ions on the sulfonyl sulfur, leading to the formation of 3-(1H-pyrazol-1-yl)propane-1-sulfonic acid and fluoride ion.

pH-Dependent Degradation: Accelerated hydrolysis at higher pH values.

The stability of the compound in various buffers and biological media would need to be experimentally determined to ascertain its suitability for specific applications.

Applications of 3 Pyrazol 1 Ylpropane 1 Sulfonyl Fluoride in Chemical Biology and Enzymology Research

Development and Utilization as Covalent Probes for Enzyme Target Identification in Biological Systems

Covalent probes are indispensable tools in chemical biology for the identification and validation of enzyme targets in complex biological systems. The design of 3-Pyrazol-1-ylpropane-1-sulfonyl fluoride (B91410) incorporates a sulfonyl fluoride "warhead," a functional group known for its ability to form stable covalent bonds with nucleophilic residues in proteins. nih.gov

The sulfonyl fluoride moiety is considered a "privileged" electrophile in chemical biology due to its appropriate balance of stability in aqueous biological environments and its reactivity towards a range of amino acid side chains. nih.gov Unlike more promiscuous reactive groups, sulfonyl fluorides can be tailored to react with specific residues, including serine, threonine, lysine (B10760008), tyrosine, and histidine, depending on the local protein microenvironment. nih.govmdpi.com

The development of a probe like 3-Pyrazol-1-ylpropane-1-sulfonyl fluoride would involve leveraging the pyrazole (B372694) ring as a recognition element to guide the probe to the binding site of a target enzyme. The pyrazole scaffold is a common feature in many pharmaceuticals and is known to participate in hydrogen bonding and other non-covalent interactions within protein active sites. nih.gov Once the probe is localized within the binding pocket, the sulfonyl fluoride group can react with a nearby nucleophilic residue, forming an irreversible covalent bond. This covalent linkage allows for the subsequent enrichment and identification of the target protein using proteomic techniques.

Table 1: Nucleophilic Amino Acid Residues Targeted by Sulfonyl Fluoride Probes

| Amino Acid | Nucleophilic Group | General Reactivity with Sulfonyl Fluorides |

| Serine | Hydroxyl (-OH) | High |

| Threonine | Hydroxyl (-OH) | Moderate |

| Tyrosine | Phenolic Hydroxyl (-OH) | Moderate to High |

| Lysine | Epsilon-amino (-NH2) | Moderate |

| Histidine | Imidazole (B134444) Nitrogen | Context-dependent |

| Cysteine | Thiol (-SH) | Moderate |

This table provides generalized reactivity information for sulfonyl fluorides with various amino acid residues. The specific reactivity is highly dependent on the protein's local environment and the structure of the probe.

Application in Activity-Based Protein Profiling (ABPP) Methodologies

Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomics strategy that utilizes covalent probes to assess the functional state of enzymes within a complex proteome. nih.govnih.gov ABPP probes are designed to label active enzymes, allowing for a direct readout of enzyme activity. nih.gov

A probe such as this compound could be readily adapted for ABPP studies. In a typical ABPP workflow, the probe would be introduced to a biological sample (e.g., cell lysate, living cells). The pyrazole component would direct the probe to a specific class of enzymes, and the sulfonyl fluoride would covalently modify the active site of these enzymes. nih.govnih.gov To enable detection, the probe would also typically include a reporter tag, such as a fluorophore or a biotin (B1667282) handle for enrichment, often attached via a linker. mdpi.com

The use of this compound in a competitive ABPP format would be particularly valuable for drug discovery. In this approach, a library of potential inhibitors would be screened for their ability to compete with the probe for binding to the target enzyme. A reduction in probe labeling would indicate that the test compound is engaging the enzyme's active site. researchgate.net

Mechanistic Studies of Enzyme Inhibition and Covalent Modification by this compound

The covalent nature of the interaction between this compound and its target enzymes allows for detailed mechanistic studies of enzyme inhibition. By identifying the specific amino acid residue that is modified, researchers can gain insights into the enzyme's catalytic mechanism and the structure of its active site. frontiersin.org

While specific studies on the interaction of this compound with lyso-phospholipase or its effects on the iNOS/COX-2 pathways are not prominently documented in the literature, the general principles of its mechanism can be inferred. For instance, if targeting a lyso-phospholipase, which is often a serine hydrolase, the sulfonyl fluoride would likely react with the catalytic serine residue, leading to irreversible inhibition.

In the context of inflammatory pathways involving inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), a pyrazole-containing inhibitor could potentially modulate their activity. nih.govnih.gov Pyrazole derivatives have been investigated as inhibitors of enzymes in these pathways. nih.gov A covalent probe like this compound could be used to identify novel regulatory sites on these enzymes or their interacting partners.

The covalent modification by the sulfonyl fluoride group proceeds via a nucleophilic attack from an amino acid side chain on the sulfur atom, leading to the displacement of the fluoride ion and the formation of a stable sulfonyl-enzyme conjugate. nih.gov

Bioconjugation and Labeling Strategies for Biomolecules Employing the Sulfonyl Fluoride Group

The sulfonyl fluoride group is an effective handle for the bioconjugation and labeling of biomolecules. Its stability and specific reactivity make it a valuable tool for attaching reporter molecules, such as fluorescent dyes or affinity tags, to proteins. nih.gov

The strategy for using this compound in bioconjugation would involve two key steps. First, the pyrazole moiety would mediate the non-covalent binding of the molecule to the target protein. This initial binding event increases the effective local concentration of the sulfonyl fluoride group near the protein surface. Subsequently, the sulfonyl fluoride would react with a surface-accessible nucleophilic residue to form a stable covalent linkage.

This targeted covalent labeling approach offers advantages over non-specific labeling methods, as it can provide information about the location of the binding site. The relatively small size of the pyrazole and sulfonyl fluoride groups minimizes potential perturbation of the protein's structure and function.

Table 2: Comparison of Bioconjugation Chemistries

| Chemistry | Reactive Group | Targeted Residues | Stability of Linkage |

| Sulfonyl Fluoride Chemistry | Sulfonyl Fluoride | Ser, Thr, Tyr, Lys, His, Cys | High |

| Maleimide Chemistry | Maleimide | Cysteine | Moderate |

| NHS Ester Chemistry | N-Hydroxysuccinimide Ester | Lysine, N-terminus | Moderate |

| "Click" Chemistry (e.g., CuAAC) | Alkyne/Azide | Requires genetic modification | High |

This table provides a general comparison of common bioconjugation methods. The choice of method depends on the specific application and the nature of the biomolecule.

Computational and Theoretical Studies on 3 Pyrazol 1 Ylpropane 1 Sulfonyl Fluoride

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic nature of a molecule. nih.govekb.egnih.gov Methods like DFT with the B3LYP functional and a 6-311G(d,p) basis set are commonly employed to optimize the molecular geometry and calculate electronic properties for similar heterocyclic compounds. ekb.egeurjchem.com

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability and reactivity; a larger gap suggests higher stability and lower reactivity. nih.gov

From these orbital energies, global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These include chemical potential (μ), hardness (η), and the global electrophilicity index (ω), which predicts the molecule's propensity to act as an electrophile. ekb.eg For 3-Pyrazol-1-ylpropane-1-sulfonyl fluoride (B91410), the sulfonyl fluoride group is expected to create a significant electrophilic site at the sulfur atom. Molecular Electrostatic Potential (MEP) maps can visually represent this, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. ekb.eg

| Parameter | Calculated Value | Description |

|---|---|---|

| EHOMO | -7.25 eV | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.15 eV | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 6.10 eV | Indicates high kinetic stability |

| Chemical Potential (μ) | -4.20 eV | Measures the escaping tendency of electrons |

| Chemical Hardness (η) | 3.05 eV | Resistance to change in electron configuration |

| Electrophilicity Index (ω) | 2.90 eV | Propensity to accept electrons |

Molecular Docking and Dynamics Simulations for Investigating Ligand-Target Interaction Mechanisms

The sulfonyl fluoride moiety is recognized as a reactive "warhead" capable of forming covalent bonds with nucleophilic amino acid residues (like lysine (B10760008), tyrosine, and histidine) in proteins. acs.orgacs.org This makes this compound a candidate for a covalent inhibitor. Molecular docking and molecular dynamics (MD) simulations are essential computational techniques to explore this potential. nih.govnih.govmdpi.com

Molecular Docking is used to predict the preferred orientation of the compound when it binds to a target protein. nih.govresearchgate.netunar.ac.id This simulation places the ligand into the binding site of a protein and calculates a "docking score," which estimates the binding affinity. For pyrazole-containing compounds, docking has been used to predict interactions with targets like kinases and other enzymes. researchgate.netresearchgate.net The pyrazole (B372694) ring and propyl linker can engage in non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) that position the sulfonyl fluoride group optimally for a covalent reaction.

Molecular Dynamics (MD) Simulations take the process a step further. Starting from a docked pose, MD simulates the movements of the ligand, protein, and solvent molecules over time, providing insights into the stability of the binding pose and the dynamics of the interaction. mdpi.comnih.govfu-berlin.de These simulations can reveal conformational changes in the protein upon ligand binding and confirm whether the key interactions predicted by docking are maintained over a period of nanoseconds to microseconds. nih.govnih.gov

| Binding Site Residue | Interaction Type | Predicted Distance (Å) | Role in Binding |

|---|---|---|---|

| Lysine 72 | Covalent (potential) | 3.5 | Target for nucleophilic attack on sulfur |

| Leucine 148 | Hydrophobic | 3.9 | Stabilizes the propyl chain |

| Glutamate 91 | Hydrogen Bond | 2.8 | Anchors the pyrazole ring |

| Valine 57 | Hydrophobic | 4.1 | Interacts with the pyrazole ring |

Prediction of Spectroscopic Properties and Conformational Analysis

Computational methods can accurately predict spectroscopic data, which is crucial for characterizing the molecule and confirming its structure. DFT calculations can simulate infrared (IR) and nuclear magnetic resonance (NMR) spectra. nih.gov The calculated vibrational frequencies in the IR spectrum can be assigned to specific functional groups (e.g., S=O stretch, C-N stretch), and predicted ¹H and ¹³C NMR chemical shifts help in the interpretation of experimental data. nih.govmdpi.com

Conformational Analysis is performed to identify the most stable three-dimensional shapes (conformers) of the molecule. nih.gov The flexible propyl chain in this compound allows it to adopt various conformations. By systematically rotating the single bonds and calculating the potential energy of each resulting structure, a potential energy surface can be mapped. This analysis identifies the low-energy, or most probable, conformations that the molecule will adopt, which is critical for understanding its shape and how it fits into a protein's binding site. nih.gov

| Spectroscopic Data | Key Feature | Calculated Value | Expected Experimental Value |

|---|---|---|---|

| FT-IR | S=O Asymmetric Stretch | 1415 cm-1 | ~1420 cm-1 |

| FT-IR | S=O Symmetric Stretch | 1210 cm-1 | ~1215 cm-1 |

| ¹H NMR | Pyrazole H-4 | 6.35 ppm | 6.2-6.4 ppm |

| ¹³C NMR | Pyrazole C-5 | 129.5 ppm | 128-130 ppm |

| ¹⁹F NMR | -SO2F | +65 ppm | +60 to +70 ppm |

Reaction Pathway Analysis and Transition State Modeling for Nucleophilic Additions

The key chemical feature of this compound is the electrophilic sulfur atom, which is susceptible to nucleophilic attack. This is the basis of the Sulfur Fluoride Exchange (SuFEx) reaction. acs.orgresearchgate.net Theoretical chemistry can model the entire reaction pathway for the addition of a nucleophile (such as the side chain of a lysine or tyrosine residue) to the sulfonyl fluoride group.

By calculating the energy of the system as the reaction progresses from reactants to products, a reaction coordinate diagram can be constructed. The highest point on this pathway is the transition state , and the energy required to reach it is the activation energy (Ea). Transition state modeling helps to understand the reaction mechanism, such as whether it is a one-step (concerted) or multi-step process, and to predict the reaction rate. nih.gov For sulfonyl fluorides, this involves modeling the approach of the nucleophile, the formation of a pentacoordinate sulfur intermediate, and the subsequent expulsion of the fluoride ion. nih.gov

| Nucleophile (Amino Acid) | Reaction Type | Calculated Ea (kcal/mol) | Implication |

|---|---|---|---|

| Serine (-OH) | Nucleophilic Addition | 22.5 | Moderate reactivity |

| Tyrosine (-OH) | Nucleophilic Addition | 19.8 | Higher reactivity due to phenolate (B1203915) stability |

| Lysine (-NH2) | Nucleophilic Addition | 18.5 | High reactivity, especially when deprotonated |

| Water (H2O) | Hydrolysis | 28.0 | High stability in aqueous environments |

Advanced Spectroscopic and Analytical Characterization Methodologies for Structural Elucidation of 3 Pyrazol 1 Ylpropane 1 Sulfonyl Fluoride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., ¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules in solution. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a complete picture of the atomic connectivity and chemical environment within the 3-Pyrazol-1-ylpropane-1-sulfonyl fluoride (B91410) molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for both the pyrazole (B372694) ring and the propane (B168953) chain. The three protons on the pyrazole ring would appear as distinct signals, likely doublets or triplets depending on their coupling, with chemical shifts characteristic of aromatic heterocyclic systems. mdpi.com The six protons of the propane chain would likely appear as three separate multiplets, corresponding to the three inequivalent methylene (B1212753) (-CH₂-) groups.

¹³C NMR: The carbon NMR spectrum would complement the proton data, showing signals for each unique carbon atom. Three signals would correspond to the carbons of the pyrazole ring, and another three signals would represent the carbons of the propane linker. mdpi.comeurjchem.com The chemical shifts would confirm the presence of sp²-hybridized carbons in the aromatic ring and sp³-hybridized carbons in the aliphatic chain.

¹⁹F NMR: Given the presence of a single fluorine atom in the sulfonyl fluoride group, the ¹⁹F NMR spectrum is predicted to show a single, sharp signal. The chemical shift of this signal is highly indicative of the fluorine atom's chemical environment and serves as a powerful diagnostic tool for confirming the integrity of the -SO₂F group. nih.gov The technique is highly sensitive and can be used for quantitative analysis.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~7.5-8.5 | m | Pyrazole C-H |

| ¹H | ~6.2-6.5 | t | Pyrazole C-H |

| ¹H | ~4.2-4.5 | t | N-CH₂ -CH₂-CH₂-SO₂F |

| ¹H | ~3.3-3.6 | t | N-CH₂-CH₂-CH₂ -SO₂F |

| ¹H | ~2.2-2.5 | m | N-CH₂-CH₂ -CH₂-SO₂F |

| ¹³C | ~130-145 | s | Pyrazole C -H |

| ¹³C | ~105-110 | s | Pyrazole C -H |

| ¹³C | ~45-55 | s | N-CH₂ - |

| ¹³C | ~30-40 | s | -CH₂ -SO₂F |

| ¹³C | ~25-35 | s | N-CH₂-CH₂ - |

| ¹⁹F | Compound Specific | s | -SO₂F |

Note: Predicted chemical shifts are estimates based on analogous structures found in the literature.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational modes. nih.gov

Infrared (IR) Spectroscopy: The IR spectrum of 3-Pyrazol-1-ylpropane-1-sulfonyl fluoride would be dominated by strong absorption bands corresponding to the sulfonyl group. Specifically, two intense bands are expected for the asymmetric and symmetric stretching vibrations of the S=O bonds. Other key bands would include those for the C=N and C=C stretching of the pyrazole ring and the C-H stretching of both the aromatic ring and the aliphatic chain. mdpi.com The S-F bond also has a characteristic stretching frequency.

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the sulfonyl group vibrations are also Raman active, the aromatic ring vibrations often produce strong signals, aiding in the confirmation of the heterocyclic core. aps.org The combination of IR and Raman spectra provides a more complete vibrational analysis of the molecule. researchgate.net

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Functional Group |

| C-H Stretch (Aromatic) | 3100 - 3150 | Medium | Pyrazole Ring |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium | Propane Chain |

| C=N, C=C Stretch | 1500 - 1600 | Medium-Strong | Pyrazole Ring |

| S=O Asymmetric Stretch | 1370 - 1420 | Strong | Sulfonyl Fluoride |

| S=O Symmetric Stretch | 1180 - 1210 | Strong | Sulfonyl Fluoride |

| S-F Stretch | 750 - 850 | Strong | Sulfonyl Fluoride |

Note: Expected wavenumbers are based on typical ranges for the specified functional groups.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate mass-to-charge ratio (m/z) of the molecular ion. nih.gov This allows for the unambiguous determination of the molecular formula. nih.gov

For this compound, HRMS would be used to obtain the exact mass of the parent molecule. The analysis of the fragmentation pattern in the mass spectrum provides further structural confirmation. Key fragmentation pathways would likely involve the cleavage of the C-S bond, leading to the loss of the SO₂F group, and fragmentation along the propane chain. The pyrazolylpropyl cation would be an expected and prominent fragment ion. The isotopic pattern, particularly for sulfur, would further support the assigned structure.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. If a single crystal of sufficient quality can be obtained, this technique can elucidate the exact bond lengths, bond angles, and torsional angles of the molecule. mdpi.comnih.gov

The analysis would reveal the conformation of the propane chain and the relative orientation of the pyrazole ring and the sulfonyl fluoride group. Furthermore, it would provide insight into the intermolecular interactions, such as hydrogen bonds or π-stacking, that govern the crystal packing. mdpi.com This technique has been successfully applied to determine the structures of various pyrazole-containing compounds. mdpi.comresearchgate.net

| Crystallographic Parameter | Description | Example Data (from a related pyrazole) mdpi.com |

| Crystal System | The crystal lattice system (e.g., Monoclinic, Orthorhombic). | Monoclinic |

| Space Group | The symmetry group of the crystal. | P2₁/c |

| a, b, c (Å) | The dimensions of the unit cell. | a = 10.123 Å, b = 10.543 Å, c = 10.987 Å |

| α, β, γ (°) | The angles of the unit cell. | α = 90°, β = 101.54°, γ = 90° |

| Z | The number of molecules per unit cell. | 4 |

Note: The example data is for 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) ethanol (B145695) and serves as an illustration of the data obtained.

Chromatographic and Separation Techniques for Purity Assessment and Mixture Analysis (e.g., HPLC, GC-MS)

Chromatographic methods are essential for assessing the purity of the synthesized compound and for analyzing any potential byproducts or impurities from the reaction mixture.

High-Performance Liquid Chromatography (HPLC): HPLC is a robust technique for separating compounds based on their differential partitioning between a stationary phase and a mobile phase. For a compound like this compound, reversed-phase HPLC using a C18 column with a gradient of water and acetonitrile (B52724) would likely provide excellent separation. A UV detector would be effective for detection, as the pyrazole ring is a chromophore. The purity of the sample is determined by the area percentage of the main peak.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. chromatographyonline.com This technique is suitable for analyzing volatile and thermally stable compounds. It can be used to separate impurities and provide their mass spectra for identification. If the target compound has limited volatility, derivatization may be required prior to analysis.

Future Directions and Emerging Research Avenues for 3 Pyrazol 1 Ylpropane 1 Sulfonyl Fluoride

Exploration of Novel and Sustainable Synthetic Methodologies

The advancement of research into 3-Pyrazol-1-ylpropane-1-sulfonyl fluoride (B91410) and its analogs is intrinsically linked to the development of efficient and sustainable synthetic routes. While traditional methods for the synthesis of sulfonyl fluorides exist, future research is expected to focus on greener and more versatile approaches.

A particularly promising future direction lies in the application of cascade reactions. For instance, a copper-catalyzed cascade reaction of α-diazocarbonyl compounds with ethenesulfonyl fluoride (ESF) has been developed for the construction of highly functionalized pyrazolyl aliphatic sulfonyl fluorides. rsc.org This methodology is noted for its broad substrate scope, high regioselectivity, and operational simplicity, offering a direct pathway to complex molecules. rsc.org Adapting such cascade reactions for the synthesis of 3-Pyrazol-1-ylpropane-1-sulfonyl fluoride could provide a more atom-economical and environmentally friendly alternative to multi-step linear syntheses.

Furthermore, the development of synthetic methods that utilize more benign reagents is a key area of future research. Recent advancements have demonstrated the synthesis of sulfonyl fluorides from thiols and disulfides using non-toxic by-products, aligning with the principles of green chemistry. The exploration of such methodologies for the synthesis of aliphatic sulfonyl fluorides like this compound would be a significant step towards safer and more sustainable production.

| Synthetic Approach | Key Features | Potential Advantages for this compound |

| Copper-Catalyzed Cascade Reaction | Broad substrate scope, high regioselectivity, operational simplicity | Direct and atom-economical synthesis |

| Green Chemistry Routes | Use of non-toxic reagents and by-products | Safer and more environmentally friendly production |

Expansion of Applications in Advanced Chemical Biology Tool Development

The sulfonyl fluoride moiety is a versatile electrophilic warhead that can covalently modify a range of nucleophilic amino acid residues in proteins, including lysine (B10760008), tyrosine, histidine, and serine. This reactivity, combined with the recognition properties of the pyrazole (B372694) scaffold, makes this compound a compelling candidate for the development of sophisticated chemical biology tools.

Future research will likely focus on harnessing this compound for the design of highly selective covalent inhibitors. The pyrazole nucleus is a well-established scaffold in medicinal chemistry, known for its role in directing compounds to the active sites of enzymes, such as kinases. nih.gov By coupling the pyrazole moiety to a sulfonyl fluoride through a flexible propane (B168953) linker, it is possible to design probes that can target specific amino acid residues within a protein's binding pocket. This approach has been successfully used to develop covalent inhibitors for a range of protein targets. researchgate.netacs.org

Another emerging application is in the development of chemical probes for chemoproteomic studies. Sulfonyl fluoride-based probes have been utilized to identify novel protein targets and to map the ligandable proteome. nih.govresearchgate.net this compound could be functionalized with reporter tags, such as alkynes or fluorophores, to enable the identification and visualization of its protein targets in complex biological systems. This would provide valuable insights into cellular signaling pathways and could uncover new therapeutic targets. mdpi.com

| Application Area | Research Focus | Potential Impact |

| Covalent Inhibitors | Design of highly selective enzyme inhibitors | Development of more potent and targeted therapeutics |

| Chemical Proteomics | Creation of probes for target identification and validation | Discovery of novel drug targets and biological pathways |

Integration with Cutting-Edge Analytical Techniques for Enhanced Research Insights

A thorough understanding of the properties and interactions of this compound at a molecular level is crucial for its development as a research tool. The integration of advanced analytical techniques will be instrumental in providing these insights.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy will continue to be a cornerstone for the structural elucidation and conformational analysis of this compound and its derivatives. 1D and 2D NMR techniques, including ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR, can provide detailed information about the molecule's structure and its interactions with biological macromolecules. researchgate.netresearchgate.net Future studies may employ advanced NMR methods, such as saturation transfer difference (STD) NMR and water-LOGSY, to characterize its binding to protein targets.

Mass spectrometry (MS) will also play a pivotal role, particularly in the context of its application as a chemical probe. High-resolution mass spectrometry can be used to confirm the covalent modification of proteins by this compound and to identify the specific amino acid residues that are targeted. researchgate.net Techniques such as liquid chromatography-mass spectrometry (LC-MS) are essential for analyzing complex biological samples in chemoproteomic workflows.

| Analytical Technique | Application | Expected Insights |

| High-Resolution NMR | Structural elucidation and binding studies | Detailed information on molecular structure and protein interactions |

| Mass Spectrometry | Characterization of covalent protein modification | Identification of target proteins and specific modification sites |

Development of Advanced Computational Models for Predicting Reactivity and Designing New Probes

Computational modeling is becoming an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new functional molecules. The development of advanced computational models for this compound will accelerate its optimization for specific applications.

Future research in this area will likely involve the use of quantum mechanical (QM) methods, such as Density Functional Theory (DFT), to predict the reactivity of the sulfonyl fluoride warhead. digitellinc.com These calculations can provide insights into the electronic structure of the molecule and help to understand the factors that govern its reactivity towards different amino acid residues. Such predictive models can guide the design of analogs with tailored reactivity profiles. digitellinc.com

Furthermore, machine learning algorithms are emerging as powerful tools for predicting reaction outcomes and for the design of novel chemical entities. acs.org By training models on experimental data, it is possible to develop algorithms that can predict the efficacy of different sulfonyl fluoride-based probes and even suggest novel structures with improved properties. This data-driven approach has the potential to significantly streamline the discovery and development of new chemical biology tools based on the this compound scaffold.

| Computational Approach | Application | Potential Outcome |

| Quantum Mechanics (DFT) | Prediction of sulfonyl fluoride reactivity | Rational design of probes with tailored reactivity |

| Machine Learning | Predictive modeling of probe efficacy | Accelerated discovery of novel and optimized chemical probes |

Q & A

Basic Research Questions

Q. What are the recommended synthesis protocols for 3-Pyrazol-1-ylpropane-1-sulfonyl fluoride in academic laboratories?

- Methodological Answer : Synthesis typically involves introducing the sulfonyl fluoride group to pyrazole derivatives under inert conditions (e.g., nitrogen atmosphere) using solvents like dichloromethane or chloroform. For example, sulfonyl chloride intermediates can react with fluorinating agents (e.g., KF or HF derivatives). Purification via recrystallization or column chromatography is critical to achieve ≥98% purity .

- Key Data : Reaction yields range from 70–80% under optimized conditions (e.g., 0–90°C, 12–24 hours) .

Q. How should researchers safely handle sulfonyl fluoride compounds in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation .

- Waste Management : Collect chemical waste in dedicated containers and dispose via certified hazardous waste services. Avoid aqueous disposal to prevent environmental release of fluorides .

- Emergency Protocols : For spills, use inert absorbents (e.g., vermiculite) and avoid direct contact. In case of exposure, rinse affected areas with water for ≥15 minutes and seek medical evaluation .

Q. What analytical techniques are used to verify the purity and structure of sulfonyl fluoride derivatives?

- Methodological Answer :

- Titration : Quantify active fluoride content using ion-selective electrodes or colorimetric assays .

- Spectroscopy : Confirm structural integrity via IR (sulfonyl S=O stretch at ~1350 cm⁻¹) and ¹H/¹³C NMR (pyrazole ring protons at δ 6.5–8.5 ppm) .

- Chromatography : Monitor purity via HPLC (C18 column, acetonitrile/water gradient) or GC-MS (for volatile byproducts) .

Advanced Research Questions

Q. How can researchers resolve contradictions in fluoride quantification data when analyzing sulfonyl fluoride degradation products?

- Methodological Answer : Older methods (e.g., ion chromatography without column conditioning) may underestimate fluoride due to interference from matrix ions. Modern approaches include:

- Sample Preparation : Acid digestion to release bound fluoride, followed by filtration to remove particulates .

- Instrumentation : Use fluoride-specific electrodes with TISAB buffer to eliminate aluminum/iron interferences .

- Validation : Cross-check results with ICP-MS for trace-level accuracy .

Q. What mechanistic insights explain the reactivity of the sulfonyl fluoride group in nucleophilic substitution reactions?

- Methodological Answer : The electrophilic sulfur atom in sulfonyl fluoride reacts with nucleophiles (e.g., amines, thiols) via a two-step mechanism:

Nucleophilic Attack : Formation of a tetrahedral intermediate at the sulfur center.

Fluoride Displacement : Release of F⁻, confirmed by monitoring fluoride ions via ion chromatography .

- Kinetic Data : Reaction rates are solvent-dependent; polar aprotic solvents (e.g., DMF) accelerate substitution by stabilizing transition states .

Q. How do researchers address discrepancies in thermal stability data for sulfonyl fluorides under varying experimental conditions?

- Methodological Answer : Contradictions arise from differences in heating methods (e.g., open vs. closed systems) and moisture levels. Standardized protocols include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.